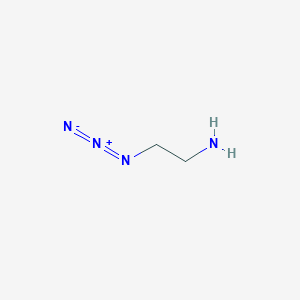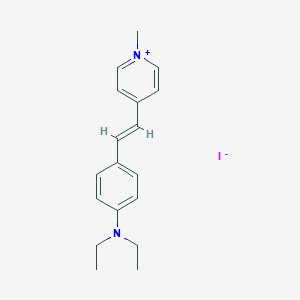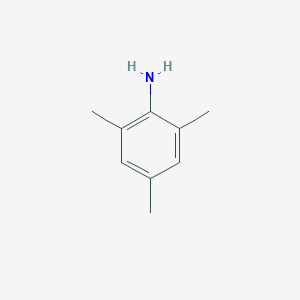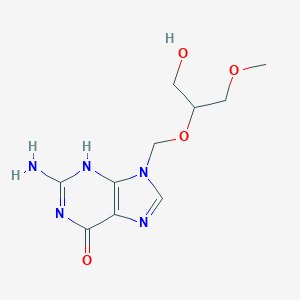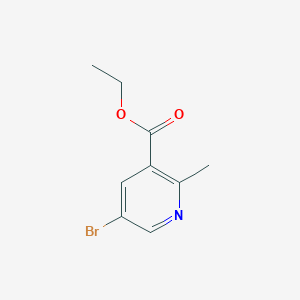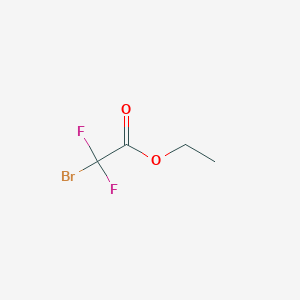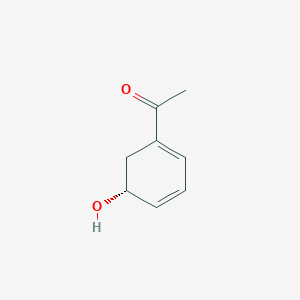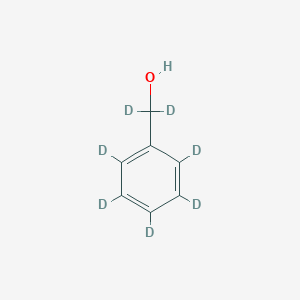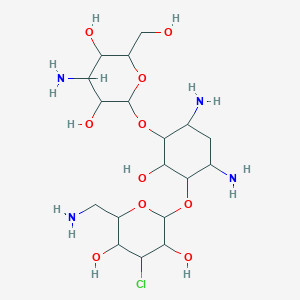
3'-Deoxy-3'-chlorokanamycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-Deoxy-3'-chlorokanamycin A is a type of aminoglycoside antibiotic that has shown promising results in the field of scientific research. It was first isolated from the bacterium Streptomyces kanamyceticus in 1957 and has since been studied extensively for its potential applications in medicine and other fields.
Mechanism of Action
The mechanism of action of 3'-Deoxy-3'-chlorokanamycin A involves binding to the bacterial ribosome and interfering with protein synthesis. This leads to the disruption of bacterial cell growth and ultimately, bacterial death. The specific mechanism of action is still being studied, and researchers are working to better understand the details of how it works.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3'-Deoxy-3'-chlorokanamycin A vary depending on the specific application. In the treatment of bacterial infections, it has been shown to be effective against a wide range of gram-negative bacteria. In cancer treatment, it has shown promise in inhibiting tumor growth. In genetic engineering, it has been used as a tool to introduce new genetic material into cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3'-Deoxy-3'-chlorokanamycin A in lab experiments is its broad-spectrum activity against gram-negative bacteria. This makes it a useful tool for studying bacterial infections and developing new treatments. However, there are also limitations to its use, including the potential for toxicity and the need for specialized expertise in organic chemistry for synthesis.
Future Directions
There are many potential future directions for research on 3'-Deoxy-3'-chlorokanamycin A. These include further studies on its mechanism of action, its potential applications in cancer treatment, and its use as a tool for genetic engineering. Additionally, researchers are working to develop new synthesis methods that are more efficient and cost-effective. Overall, the potential applications of 3'-Deoxy-3'-chlorokanamycin A make it an exciting area of research with many promising avenues for future exploration.
Synthesis Methods
The synthesis of 3'-Deoxy-3'-chlorokanamycin A involves a complex series of chemical reactions. The process typically begins with the production of kanamycin A, which is then modified through a series of chemical reactions to produce the final product. The synthesis process is challenging and requires a high level of expertise in organic chemistry.
Scientific Research Applications
3'-Deoxy-3'-chlorokanamycin A has been the focus of extensive scientific research due to its potential applications in various fields. In medicine, it has been studied for its ability to treat bacterial infections, particularly those caused by gram-negative bacteria. It has also shown potential in the treatment of certain types of cancer and as a tool for genetic engineering.
properties
CAS RN |
139978-80-6 |
|---|---|
Product Name |
3'-Deoxy-3'-chlorokanamycin A |
Molecular Formula |
C18H35ClN4O10 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
2-(aminomethyl)-4-chloro-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,5-diol |
InChI |
InChI=1S/C18H35ClN4O10/c19-8-10(25)6(2-20)30-17(12(8)27)32-15-4(21)1-5(22)16(14(15)29)33-18-13(28)9(23)11(26)7(3-24)31-18/h4-18,24-29H,1-3,20-23H2 |
InChI Key |
QAEUOFZUFKQKED-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)Cl)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)Cl)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
synonyms |
3'-chloro-3'-deoxykanamycin A 3'-deoxy-3'-chlorokanamycin A 3-CDKA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)
